- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Cas no 903907-74-4 (Oseltamivir Impurity 16)

Oseltamivir Impurity 16 structure
商品名:Oseltamivir Impurity 16
Oseltamivir Impurity 16 化学的及び物理的性質
名前と識別子
-
- Oseltamivir Impurity 48
- OseltaMivir iMpurity E
- Oseltamivir Impurity 1
- Oseltamivir EP Impurity
- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-
- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate
- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester
- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)
- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate
- 903907-74-4
- SCHEMBL16619479
- Oseltamivir Impurity 16
-
- インチ: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1
- InChIKey: ZMPNPIVRPAPPQU-IVZWLZJFSA-N
- ほほえんだ: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C
計算された属性
- せいみつぶんしりょう: 242.12665706g/mol
- どういたいしつりょう: 242.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 102Ų
Oseltamivir Impurity 16 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Oseltamivir Impurity 16 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |
903907-74-4 | 10mg |
¥5027.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |
903907-74-4 | 25mg |
¥9552.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |
903907-74-4 | 100mg |
¥28489.00 | 2023-09-15 |
Oseltamivir Impurity 16 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
リファレンス
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
リファレンス
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
リファレンス
- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104Journal of Organic Chemistry, 2006, 71(14), 5365-5368,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
リファレンス
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
リファレンス
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C
2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
リファレンス
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C
リファレンス
- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic SynthesisAngewandte Chemie, 2011, 50(34), 7781-7786,
Oseltamivir Impurity 16 Raw materials
Oseltamivir Impurity 16 Preparation Products
Oseltamivir Impurity 16 関連文献
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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